molecular formula C4H6Cl2O3 B092114 Methyl 2,2-dichloro-2-methoxyacetate CAS No. 17640-25-4

Methyl 2,2-dichloro-2-methoxyacetate

Cat. No.: B092114
CAS No.: 17640-25-4
M. Wt: 172.99 g/mol
InChI Key: FWIGIASHGJFYOL-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-2-methoxyacetate is an organic compound with the molecular formula C(_4)H(_6)Cl(_2)O(_3). It is a colorless liquid with a density of 1.36 g/mL at 25°C and a boiling point of 179-181°C . This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloro-2-methoxyacetate can be synthesized through the reaction of methyl dichloroacetate with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dichloro-2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,2-dichloro-2-methoxyacetate is used in scientific research for various applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals and pesticides.

    Material Science: It is employed in the preparation of specialty polymers and materials.

Comparison with Similar Compounds

  • Methyl dichloroacetate
  • Ethyl 2,2-dichloro-2-methoxyacetate
  • Methyl 2,2-dichloro-2-ethoxyacetate

Comparison: Methyl 2,2-dichloro-2-methoxyacetate is unique due to its specific reactivity profile and the presence of both methoxy and dichloro groups. Compared to methyl dichloroacetate, it has an additional methoxy group, which influences its reactivity and applications. Ethyl 2,2-dichloro-2-methoxyacetate and methyl 2,2-dichloro-2-ethoxyacetate have similar structures but differ in their alkoxy groups, leading to variations in their physical properties and reactivity .

Properties

IUPAC Name

methyl 2,2-dichloro-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIGIASHGJFYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938794
Record name Methyl dichloro(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-25-4
Record name Methyl dichloro(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-dichloro-2-methoxyacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,2-dichloro-2-methoxyacetate
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